molecular formula C11H17NO4 B3091852 2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1219430-61-1

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Número de catálogo B3091852
Número CAS: 1219430-61-1
Peso molecular: 227.26 g/mol
Clave InChI: VXIIZQXOIDYWBS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid” is a chemical compound with the molecular formula C11H17NO4 . It has a molecular weight of 227.26 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.26 . It is solid in physical form . The compound should be stored in a refrigerator .

Aplicaciones Científicas De Investigación

Synthesis of Stereoisomers

Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method shortens existing procedures for synthesizing these unnatural amino acids. The researchers were able to obtain either pure cis or trans acid by adjusting reaction conditions. Optical resolution was achieved through diastereomeric salt formation or chromatography on a chiral stationary phase (Bakonyi et al., 2013).

Scalable Synthesis

Gan et al. (2013) described a stereoselective and scalable synthesis of a similar compound, (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (3a). The key to their approach was controlling the stereoselectivity of a cyclopropanation step by manipulating the functional group at C-α (Gan et al., 2013).

Precursors to Constrained β-Amino Acids

Krow et al. (2016) focused on the regioselective introduction and transformation of substituents at the C1 carbon of a related N-tert-butoxycarbonyl azabicycle. These azabicycles serve as precursors to conformationally constrained β-amino acids, which can potentially form oligomers with definite secondary structures (Krow et al., 2016).

Dipeptide Mimetics

Mandal et al. (2005) reported an efficient synthesis of diastereomers of a related compound, 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane. These compounds are useful as rigid dipeptide mimetics in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).

Conformational Studies

Hart and Rapoport (1999) synthesized a glutamic acid analogue, 2-substituted 7-azabicyclo[2.2.1]heptane, from L-serine. This synthesis provides insights into the conformational aspects of these compounds, which can be significant in the study of molecular interactions and drug design (Hart & Rapoport, 1999).

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P280, P301, P302, P305, P312, P338, P351, and P352 . It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Propiedades

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-4-6(7)5-8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIIZQXOIDYWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC2CC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Synthesis routes and methods I

Procedure details

To a mixture of (3R)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate (D26) (diastereoisomer mixture) (3.4 g, 13.3 mmol) in dioxane (15 ml) and water (15 ml), LiOH H2O (2.2 g, 53 mmol). The mixture was stirret at RT for 18 h. Dioxane was evaporated off and water was washed with Et2O (2×40 ml) then the pH was adjusted to ˜4 by addition of citric acid and the resulting aqueous phase was extacted with DCM (200 ml), washed with water (20 ml), dried over Na2SO4 and evaporated in vacuo to afford the title compound (D27) (2.75 g) as diastereoisomer mixture with syn-anti ratio 10/2.
Name
(3R)-2-tert-butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate (D32) (440 mg, 2.06 mmol) in a mixture MeCN/CCl4/H2O (6/6/9 ml), sodium periodate (1.76 g, 8.25 mmol) was added and the reaction stirred vigorously for 5 min before addition of Ruthenium trichloride (12.8 mg, 0.062 mmol). The resulting solution was stirred 18 hrs at RT then quenched by addition of isopropanol (6 ml). The resulting black mixture was diluted with Et2O (50 ml) and filtered through a celite pad. The filtrate was evaporated and the residue was dissolved in water, the pH was adjusted to pH˜9-10 with K2CO3 and the aqueous was washed with Et2O (3×30 ml). Aqueous was then acidified to pH˜4-5 and re-extracted with EtOAc (3×30 ml). Collected organics after solvent evaporation afforded the title compound (D33) (216 mg).
Name
(3R)-tert-butyl 3-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Quantity
440 mg
Type
reactant
Reaction Step One
Name
MeCN CCl4 H2O
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
12.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 2
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 3
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 4
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 5
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Citations

For This Compound
9
Citations
X Fu, J Fan, A Zou, J Yu, G He, H Zhu - Chinese Journal of Organic …, 2014 - sioc-journal.cn
2-Azabicyclo [3.1. 0] hexane-3-carboxylic acids were obtained via amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, …
Number of citations: 3 sioc-journal.cn
G Wang, CA James, NA Meanwell, LG Hamann… - Tetrahedron …, 2013 - Elsevier
A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid (3a) is described. Key to the success of the devised route …
Number of citations: 13 www.sciencedirect.com
E Lorthiois, K Anderson, A Vulpetti… - Journal of medicinal …, 2017 - ACS Publications
The highly specific S1 serine protease factor D (FD) plays a central role in the amplification of the complement alternative pathway (AP) of the innate immune system. Genetic …
Number of citations: 32 pubs.acs.org
R Munir, AF Zahoor, S Javed, B Parveen, A Mansha… - Molecules, 2023 - mdpi.com
Simmons–Smith cyclopropanation is a widely used reaction in organic synthesis for stereospecific conversion of alkenes into cyclopropane. The utility of this reaction can be realized by …
Number of citations: 5 www.mdpi.com
I Chab-Majdalani - 2017 - papyrus.bib.umontreal.ca
It is well known that 4,5-methano-L-prolines have different conformational properties and characteristics than proline. The flattening of the pyrrolidine ring plays a role in the stability and …
Number of citations: 2 papyrus.bib.umontreal.ca
D Li, H Zhang, TW Lyons, M Lu, A Achab… - ACS Medicinal …, 2021 - ACS Publications
Comprehensive synthetic strategies afforded a diverse set of structurally unique bicyclic proline-containing arginase inhibitors with a high degree of three-dimensionality. The analogs …
Number of citations: 7 pubs.acs.org
XD Nie, ZY Mao, W Zhou, CM Si, BG Wei… - Organic Chemistry …, 2020 - pubs.rsc.org
A diastereoselective approach to obtain amino alcohols 10 through SmI2-induced radical addition of chiral imine 8 with 2-(benzyloxymethylsulfonyl)pyridine 9 is described. This …
Number of citations: 4 pubs.rsc.org
S Hocine, G Berger, KN Houk… - Organic chemistry frontiers, 2022 - pubs.rsc.org
The catalysis of the Hajos–Parrish reaction by cis- and trans-4,5-ethano-proline was explored experimentally and computationally with DFT (ωB97X-D and MN15) and DLPNO-CCSD(T)…
Number of citations: 1 pubs.rsc.org
付行花, 樊俭俭, 邹爱宗, 俞娟, 何广科, 朱红军 - 有机化学, 2014 - sioc-journal.cn
设计了以D-谷氨酸或L-谷氨酸为原料, 经氨基保护, 4-二甲氨基吡啶(DMAP) 催化环合, 还原脱水成烯, 不对称Simmons-Smith 反应, 水解, 高立体选择性合成2-氮杂双环[3.1. 0] 己烷-3-羧酸的…
Number of citations: 4 sioc-journal.cn

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.